molecular formula C22H23N3O3S B2373578 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide CAS No. 1790197-61-3

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide

Cat. No.: B2373578
CAS No.: 1790197-61-3
M. Wt: 409.5
InChI Key: AFJUEKFHYPWJKZ-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a benzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyridine derivative, the pyrrolidine ring can be constructed through cyclization reactions.

    Attachment of the Benzenesulfonamide Group: This step might involve sulfonylation reactions where a benzenesulfonyl chloride reacts with an amine group.

    Introduction of the o-Tolyloxy Group: This can be achieved through etherification reactions involving the corresponding phenol derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or pyrrolidine rings.

    Reduction: Reduction reactions might target the sulfonamide group or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Conditions for substitution reactions could involve various catalysts, solvents, and temperature controls.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(methoxy)benzenesulfonamide
  • N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(ethoxy)benzenesulfonamide

Uniqueness

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide might be unique due to the specific arrangement and types of functional groups, which could confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-(2-methylphenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-17-6-2-3-7-21(17)28-19-9-11-20(12-10-19)29(26,27)24-18-13-15-25(16-18)22-8-4-5-14-23-22/h2-12,14,18,24H,13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJUEKFHYPWJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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